Methyl 3-(methylcarbamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 3-(methylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-9(12)7-4-3-5-8(6-7)10(13)14-2/h3-6H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIDWINLPJYINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(methylcarbamoyl)benzoate can be synthesized through several methods. One common method involves the reaction of methyl isophthalate with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is typically carried out in a solvent like dichloromethane at room temperature, followed by refluxing for about 90 minutes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylcarbamoyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methylcarbamoyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: The major product is 3-(methylcarbamoyl)benzoic acid.
Reduction: The major product is 3-(methylamino)benzoic acid.
Scientific Research Applications
Methyl 3-(methylcarbamoyl)benzoate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(methylcarbamoyl)benzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and molecular targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-(methylcarbamoyl)benzoate with structurally or functionally related benzoate esters:
Structural and Functional Analysis:
Carbamoyl Derivatives: this compound vs. Methyl 3-(butylcarbamoyl)benzoate: The longer alkyl chain (butyl) may reduce solubility in polar solvents compared to the methyl analog, impacting bioavailability .
Halogenated Derivatives: Methyl 3-fluorobenzoate lacks the carbamoyl group but is notable for its electron-withdrawing fluorine atom, which influences electrophilic substitution reactivity .
Agrochemical Derivatives :
- Tribenuron-methyl incorporates a sulfamoyl group and triazine ring, enabling herbicidal activity via acetolactate synthase inhibition. This highlights the role of sulfonylurea moieties in agrochemicals, contrasting with the carbamoyl focus of the target compound .
Pharmaceutical Derivatives :
- Methyl 3-formamido-4-hydroxybenzoate demonstrates how hydroxy and formamido groups enhance hydrogen bonding, critical for binding in local anesthetics like Proxymetacaine .
Physicochemical Properties:
- Solubility : Carbamoyl and hydroxy groups improve water solubility, while alkyl chains (e.g., butyl) reduce it.
- Reactivity : Bromo or chloro substituents (e.g., Methyl 3-bromo-4-methylbenzoate ) increase susceptibility to nucleophilic substitution, whereas carbamoyl groups favor hydrogen bonding and amidation.
Biological Activity
Methyl 3-(methylcarbamoyl)benzoate, with the molecular formula C10H11NO3, is an organic compound derived from benzoic acid. This compound has garnered attention for its potential biological activities, particularly its interactions with various enzymes and cellular mechanisms. This article explores the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Chemical Structure and Properties
this compound features a methylcarbamoyl group attached to a benzene ring, which is known to influence its reactivity and biological interactions. The presence of this group suggests potential interactions with enzymes, particularly those involved in metabolic pathways.
Mechanism of Action
The mechanism of action for this compound is not fully elucidated due to limited research. However, it is hypothesized that the carbamate group may inhibit enzymes such as acetylcholinesterase, similar to other carbamate derivatives. This inhibition can lead to various physiological effects, including alterations in neurotransmitter levels.
Cellular Effects
Current literature indicates that the specific cellular effects of this compound remain largely unexplored. However, related compounds have shown significant biological activity:
- Methyl 3,4-Dihydroxybenzoate : Exhibits neuroprotective properties and the ability to cross the blood-brain barrier (BBB), suggesting potential therapeutic applications in neurodegenerative diseases.
- Pharmacokinetics : Related compounds have demonstrated favorable pharmacokinetic profiles, including rapid absorption and distribution in animal models.
Case Studies and Experimental Data
Recent studies have focused on the broader class of compounds related to this compound. For instance:
- Inhibition Studies : Compounds structurally similar to this compound have been screened for their ability to inhibit specific enzymes associated with diseases such as cancer and tuberculosis. Notably, a recent study identified novel inhibitors targeting polyketide synthase with antitubercular activity .
- Toxicological Assessments : Research has also highlighted the need for toxicological evaluations of methyl carbamate derivatives due to their potential environmental impact and human health risks .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| Methyl 3-amino-5-(methylcarbamoyl)benzoate | Investigated for enzyme interactions | Potential therapeutic properties; versatile applications |
| Methyl 3,4-Dihydroxybenzoate | Neuroprotective effects; crosses BBB | Prevents neurodegenerative diseases; rapid organ distribution |
| Methyl 3-(aminocarbonyl)benzoate | Explored for potential therapeutic applications | Interaction with biomolecules; possible drug development precursor |
Q & A
Q. What are the recommended synthetic methodologies for Methyl 3-(methylcarbamoyl)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 3-(methoxycarbonyl)benzoic acid derivatives with methylcarbamoyl precursors. Key steps include:
- Esterification : Reacting 3-carboxybenzoic acid with methanol under acidic catalysis to form the methyl ester .
- Carbamoylation : Introducing the methylcarbamoyl group via nucleophilic substitution or carbodiimide-mediated coupling (e.g., using DCC or EDC) .
- Optimization : Yield is sensitive to solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C). For example, THF at 70°C achieves ~75% yield, while DMF may reduce byproduct formation but prolong reaction time .
Q. How can researchers characterize this compound and confirm its purity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H NMR (δ 3.8–3.9 ppm for methyl ester; δ 2.8–3.0 ppm for methylcarbamoyl) and C NMR (carbonyl signals at ~165–170 ppm) .
- HPLC-MS : Retention time alignment with standards and m/z matching (theoretical [M+H] = 224.2) .
- Elemental Analysis : Carbon and nitrogen content should align with CHNO (C: 58.53%, H: 5.40%, N: 6.82%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (classified under GHS Warning) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors (evidenced by similar benzoate esters requiring ≤5 ppm exposure limits) .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the carbamoyl group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to evaluate electrophilic/nucleophilic sites. For example, the carbamoyl group’s nitrogen has a high Fukui index, suggesting nucleophilic attack susceptibility .
- Retrosynthesis Tools : Platforms like Pistachio or Reaxys propose feasible routes by analyzing analogous compounds (e.g., methyl benzoate derivatives) .
- Reaction Barrier Analysis : Simulate transition states to predict regioselectivity in cross-coupling reactions .
Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer :
- Comparative Analysis : Overlay H NMR spectra of this compound with analogs (e.g., methyl 3-(trifluoromethoxy)benzoate) to distinguish substituent effects (e.g., trifluoromethoxy vs. methylcarbamoyl shifts) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For instance, HMBC correlations between the methylcarbamoyl NH and the benzoate carbonyl confirm connectivity .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for thiophene-carboxylate analogs .
Q. What strategies optimize the adsorption of this compound derivatives in environmental remediation studies?
- Methodological Answer :
- Surface Functionalization : Modify activated carbon with amine groups to enhance binding via hydrogen bonding with the carbamoyl moiety (similar to benzoic acid derivatives achieving ~90% metal ion adsorption) .
- pH Adjustment : Adsorption efficiency peaks at pH 6–7, where the compound exists in its neutral form, minimizing electrostatic repulsion .
- Isotherm Modeling : Fit Langmuir or Freundlich models to quantify maximum adsorption capacity (e.g., 120 mg/g for carboxylate-functionalized adsorbents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
